molecular formula C20H24O3 B1322863 Ethyl 8-(1-naphthyl)-8-oxooctanoate CAS No. 362669-45-2

Ethyl 8-(1-naphthyl)-8-oxooctanoate

Cat. No. B1322863
M. Wt: 312.4 g/mol
InChI Key: HESSMGIRCGDOPS-UHFFFAOYSA-N
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Patent
US07288567B2

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 1-naphthoyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 58% yield: 1H NMR (300 MHz, CDCl3) δ 8.56 (d, J=8.7 Hz, 1H), 7.42-7.92 (m, 6H), 4.10 (q, J=6.9 Hz, 2H), 2.98 (m, 2H), 2.26(t, J=7.5 Hz, 2H), 1.75 (m, 2H), 1.62 (m, 2H), 1.36 (m, 4H), 1.22 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.02, 24.23, 24.55, 28.70(2), 33.98, 41.79, 59.89, 124.12, 125.51, 126.12, 126.99, 127.51, 128.14, 129.87, 132.06, 133.69, 136.00, 173.39, 204.44.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20](Cl)(=O)[C:21]1C=CC=[CH:23][CH:22]=1>>[C:2]1([C:1]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:8])[C:7]2[C:6](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCCCCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)CCCCCCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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